molecular formula C21H23N5S B13373593 3-(1-Azepanylmethyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Azepanylmethyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13373593
M. Wt: 377.5 g/mol
InChI Key: RELARWMQMLXPDI-UHFFFAOYSA-N
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Description

3-(1-Azepanylmethyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Azepanylmethyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate hydrazine derivatives with thiosemicarbazides under specific conditions. One efficient method involves a one-pot catalyst-free procedure at room temperature, which provides excellent yields . The reaction generally involves the use of dibenzoylacetylene and triazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient synthetic routes are likely to be employed to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(1-Azepanylmethyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolothiadiazole core.

    Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

3-(1-Azepanylmethyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Azepanylmethyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit PARP-1 and EGFR targets, which are involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Azepanylmethyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of azepane and naphthylmethyl groups, which may confer distinct biological activities and chemical properties

Properties

Molecular Formula

C21H23N5S

Molecular Weight

377.5 g/mol

IUPAC Name

3-(azepan-1-ylmethyl)-6-(naphthalen-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C21H23N5S/c1-2-6-13-25(12-5-1)15-19-22-23-21-26(19)24-20(27-21)14-17-10-7-9-16-8-3-4-11-18(16)17/h3-4,7-11H,1-2,5-6,12-15H2

InChI Key

RELARWMQMLXPDI-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC2=NN=C3N2N=C(S3)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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